molecular formula C13H9NO4 B1297747 4-Phenylpyridine-2,5-dicarboxylic acid CAS No. 59195-28-7

4-Phenylpyridine-2,5-dicarboxylic acid

Cat. No.: B1297747
CAS No.: 59195-28-7
M. Wt: 243.21 g/mol
InChI Key: XFFZVIRSYFJKEX-UHFFFAOYSA-N
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Description

4-Phenylpyridine-2,5-dicarboxylic acid is an organic compound with the molecular formula C13H9NO4. It is a derivative of pyridine, featuring a phenyl group attached to the pyridine ring and two carboxylic acid groups at the 2 and 5 positions.

Biochemical Analysis

Biochemical Properties

4-Phenylpyridine-2,5-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with enzymes such as protocatechuate 4,5-dioxygenase and protocatechuate 2,3-dioxygenase, which are involved in the degradation of aromatic compounds . These interactions are crucial for the breakdown of lignin-derived aromatic compounds, facilitating the production of valuable bioproducts. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, leading to the cleavage of aromatic rings and the formation of dicarboxylic acid products.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of efflux pumps in bacterial cells, thereby affecting multidrug resistance mechanisms . Additionally, it has been observed to impact the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For instance, it has been found to inhibit the activity of certain dioxygenases by binding to their active sites, thereby preventing the degradation of aromatic compounds . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained alterations in gene expression and metabolic activity. These temporal effects are important for understanding the long-term impact of this compound on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At high doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects are critical for determining the safe and effective use of this compound in biochemical research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. This compound interacts with enzymes such as protocatechuate 4,5-dioxygenase and protocatechuate 2,3-dioxygenase, which facilitate the breakdown of lignin-derived aromatic compounds into dicarboxylic acids . These metabolic pathways are essential for the conversion of complex organic molecules into simpler, more accessible forms that can be utilized by cells for energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux pumps, which play a role in its cellular localization and accumulation . Additionally, binding proteins within the cytoplasm can facilitate the distribution of this compound to various cellular compartments, ensuring its availability for biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, where it exerts its biochemical effects . The localization of this compound within these compartments is crucial for its role in modulating cellular processes and influencing gene expression and metabolic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyridine-2,5-dicarboxylic acid typically involves the reaction of pyridine derivatives with phenyl-substituted reagents under controlled conditions. One common method includes the use of phenylboronic acid and pyridine-2,5-dicarboxylic acid in the presence of a palladium catalyst, which facilitates the formation of the desired product through a Suzuki coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylpyridine-2,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

4-Phenylpyridine-2,5-dicarboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Comparison: 4-Phenylpyridine-2,5-dicarboxylic acid is unique due to the presence of both phenyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. Compared to pyridine-2,5-dicarboxylic acid, the phenyl group enhances its hydrophobicity and potential for π-π interactions. This makes it particularly useful in the design of MOFs and other materials where such interactions are beneficial .

Properties

IUPAC Name

4-phenylpyridine-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-12(16)10-7-14-11(13(17)18)6-9(10)8-4-2-1-3-5-8/h1-7H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFZVIRSYFJKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345908
Record name 4-phenylpyridine-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59195-28-7
Record name 4-phenylpyridine-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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